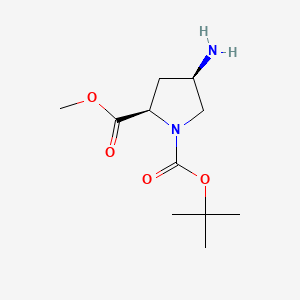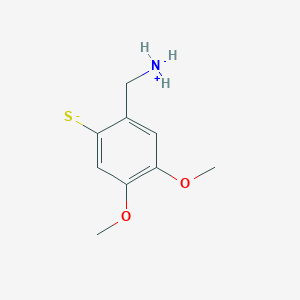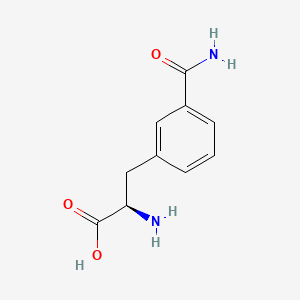![molecular formula C9H11N3 B1599584 N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺 CAS No. 864068-82-6](/img/structure/B1599584.png)
N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺
描述
“N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They are key intermediates in the synthesis of important drugs and promising drug candidates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Molecular Structure Analysis
The molecular structure of “N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a fused nitrogen-bridged heterocyclic compound .Chemical Reactions Analysis
The transformation of imidazo[1,2-a]pyridines is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .科学研究应用
抗癌剂
“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”及其衍生物已显示出作为抗癌剂的有希望的结果 . 例如,已合成并评估了6-(咪唑并[1,2-a]吡啶-6-基)喹唑啉衍生物的抗癌特性 . 这些化合物对各种肿瘤细胞系表现出亚微摩尔抑制活性 . 它们通过抑制磷脂酰肌醇 3-激酶 (PI3K) 信号通路起作用,该通路通常与肿瘤发生、进展和预后不良相关 .
PI3Kα 抑制剂
已发现这些化合物抑制 PI3Kα,这是一种在细胞生长和存活中起关键作用的蛋白质 . 抑制 PI3Kα 可导致癌细胞的细胞周期停滞和凋亡 . 这使得“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”及其衍生物成为开发新型抗癌药物的潜在候选者 .
乳腺癌治疗
包括“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”在内的咪唑并吡啶衍生物已显示出对乳腺癌细胞的显着效果 . 例如,化合物 15,一种“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”的衍生物,对 MCF7 和 MDA-MB-231 细胞系表现出有效活性 .
新型抗癌化合物的设计
“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”的结构允许设计和合成新型抗癌化合物 . 通过修改该化合物的结构,研究人员可以开发出更有效的治疗癌症的化合物 .
光电器件
咪唑并吡啶是“N-(咪唑并[1,2-a]吡啶-6-基甲基)-N-甲胺”所属的一类芳香杂环化合物,据报道在不同的技术应用中,如光电器件方面具有有希望的创新 .
传感器
未来方向
作用机制
Target of Action
The primary target of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
The compound affects the PI3K-AKT signaling pathway . Abnormal activation of this pathway is often identified as one of the major factors resulting in tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound disrupts this pathway, potentially halting the progression of these conditions .
Result of Action
In in vitro anticancer assays, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine showed submicromolar inhibitory activity against various tumor cell lines . The compound induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3K .
生化分析
Biochemical Properties
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is crucial in cell growth, proliferation, and survival . The compound inhibits PI3K by binding to its active site, thereby preventing the phosphorylation of downstream targets. This interaction is essential for its potential anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis . This compound influences cell signaling pathways, particularly the PI3K-AKT pathway, which is often dysregulated in cancer. By inhibiting PI3K, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine reduces the phosphorylation of AKT, leading to decreased cell proliferation and increased cell death . Additionally, it affects gene expression by downregulating genes involved in cell survival and upregulating pro-apoptotic genes.
Molecular Mechanism
At the molecular level, N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K-AKT signaling pathway. As a result, downstream signaling events, including AKT phosphorylation, are disrupted, leading to altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against PI3K over extended periods Long-term studies have shown that continuous exposure to N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine results in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been reported. These findings suggest a narrow therapeutic window for N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is involved in various metabolic pathways, primarily through its interaction with enzymes such as PI3K . The compound’s inhibition of PI3K affects metabolic flux by altering the levels of key metabolites involved in cell growth and survival. Additionally, it interacts with cofactors and other enzymes that modulate its activity and stability, influencing its overall metabolic profile.
Transport and Distribution
The transport and distribution of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability, binding affinity, and cellular uptake rates.
Subcellular Localization
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine exhibits specific subcellular localization patterns that affect its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other signaling molecules. Post-translational modifications and targeting signals direct its distribution to specific organelles, influencing its inhibitory effects on cellular processes.
属性
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYGJSBPFKWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428725 | |
| Record name | N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864068-82-6 | |
| Record name | N-Methylimidazo[1,2-a]pyridine-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)


![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)





